

# A Comparative Guide to Human and Mouse IL-23 Signaling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IL-23

Cat. No.: B12422238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Interleukin-23 (IL-23) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and chronic inflammatory diseases in both humans and murine models, including psoriasis, inflammatory bowel disease, and multiple sclerosis.<sup>[1]</sup> As a key driver of T helper 17 (Th17) cell differentiation and maintenance, the IL-23 signaling pathway has emerged as a critical target for therapeutic intervention.<sup>[2][3]</sup> While the fundamental components and downstream effects of IL-23 signaling are largely conserved between humans and mice, subtle yet significant differences exist. Understanding these distinctions is paramount for the accurate interpretation of preclinical data from mouse models and its translation to human clinical applications.

This guide provides a comprehensive comparison of the IL-23 signaling cascade in humans and mice, supported by experimental data and detailed methodologies.

## Core Signaling Components: A Side-by-Side Comparison

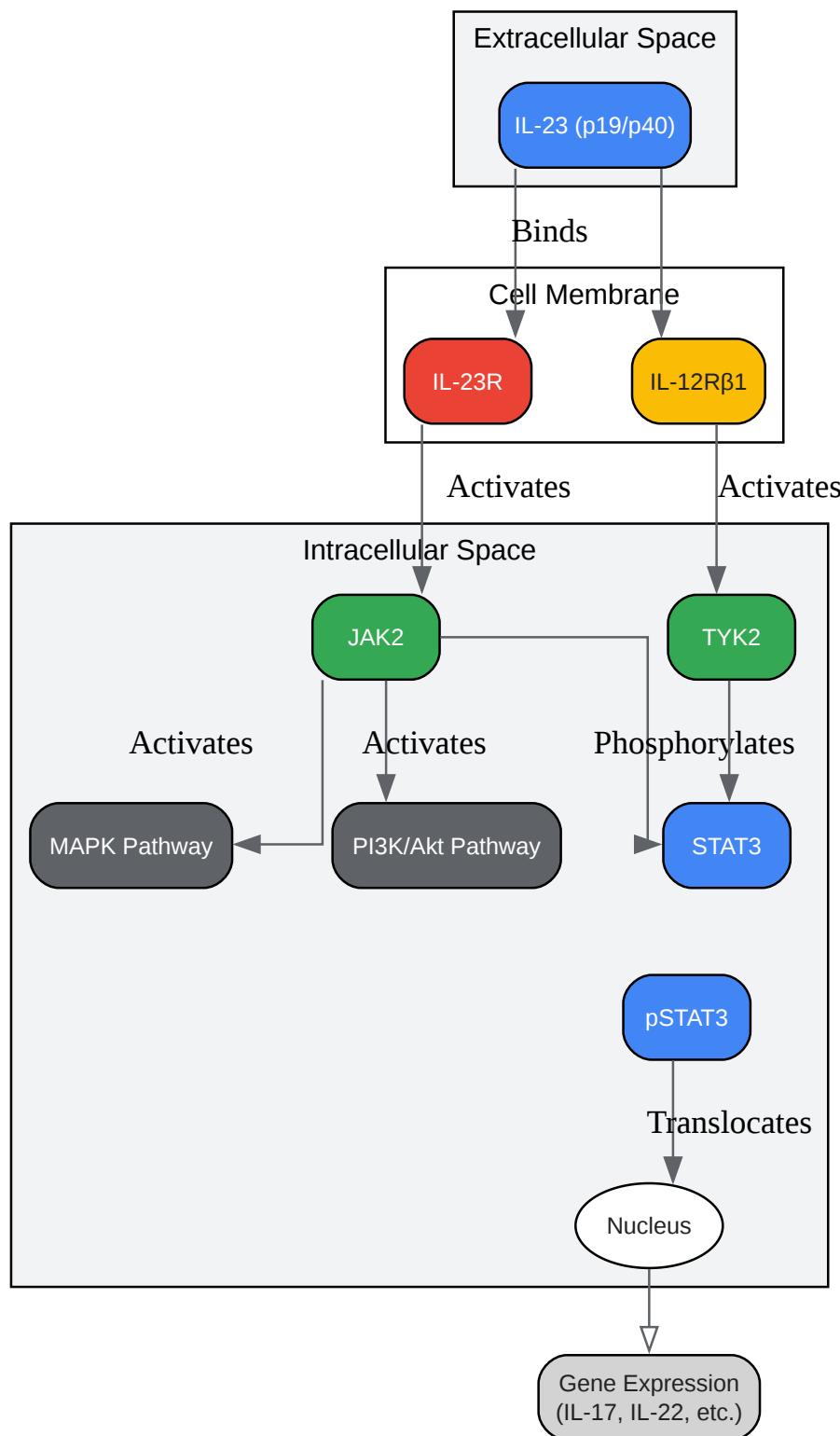
The IL-23 signaling pathway is initiated by the binding of the heterodimeric IL-23 cytokine (composed of p19 and p40 subunits) to its cell surface receptor complex.<sup>[2][3]</sup> This receptor engagement triggers a cascade of intracellular phosphorylation events, primarily mediated by the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) families of

proteins. While the overall architecture of this pathway is conserved, variations in receptor structure and downstream molecule activation have been noted.

| Component                               | Human                                                           | Mouse                                                           | Key Similarities & Differences                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  |
|-----------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IL-23 Cytokine                          | Composed of p19 and p40 subunits.                               | Composed of p19 and p40 subunits.                               | The p40 subunit is shared with IL-12 in both species. <a href="#">[2]</a>                                                                                                                                                                                                                                                                                                                                                                                                                                       |
| Receptor Complex                        | Heterodimer of IL-23R and IL-12R $\beta$ 1. <a href="#">[1]</a> | Heterodimer of IL-23R and IL-12R $\beta$ 1. <a href="#">[1]</a> | Both receptor subunits are required for signal transduction. <a href="#">[4]</a> Six of the seven tyrosine residues in the cytoplasmic domain of IL-23R are conserved between humans and mice. <a href="#">[1]</a> However, differences in the binding interface of the human and murine IL-23 receptor complexes have been identified, which may be due to amino acid variations such as the substitution of Histidine (H77) in the murine IL-23R for Tyrosine (Y100) in the human IL-23R. <a href="#">[4]</a> |
| Associated Kinases                      | JAK2 and TYK2. <a href="#">[1]</a> <a href="#">[5]</a>          | Jak2 and Tyk2. <a href="#">[1]</a> <a href="#">[5]</a>          | Both JAK2 and Tyk2 are essential for IL-23 signal transduction in both species. <a href="#">[1]</a>                                                                                                                                                                                                                                                                                                                                                                                                             |
| Primary Downstream Transcription Factor | STAT3. <a href="#">[1]</a> <a href="#">[4]</a>                  | STAT3. <a href="#">[4]</a>                                      | STAT3 is the dominant signalling molecule for IL-23 in both humans and mice. <a href="#">[4]</a>                                                                                                                                                                                                                                                                                                                                                                                                                |

|                                    |                                                                     |                                                 |                                                                                                     |
|------------------------------------|---------------------------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Other Activated Signaling Pathways | MAPK and PI3K/Akt pathways. <a href="#">[4]</a> <a href="#">[6]</a> | MAPK and PI3K/Akt pathways. <a href="#">[4]</a> | Activation of these pathways contributes to the full spectrum of IL-23-mediated cellular responses. |
|------------------------------------|---------------------------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------|

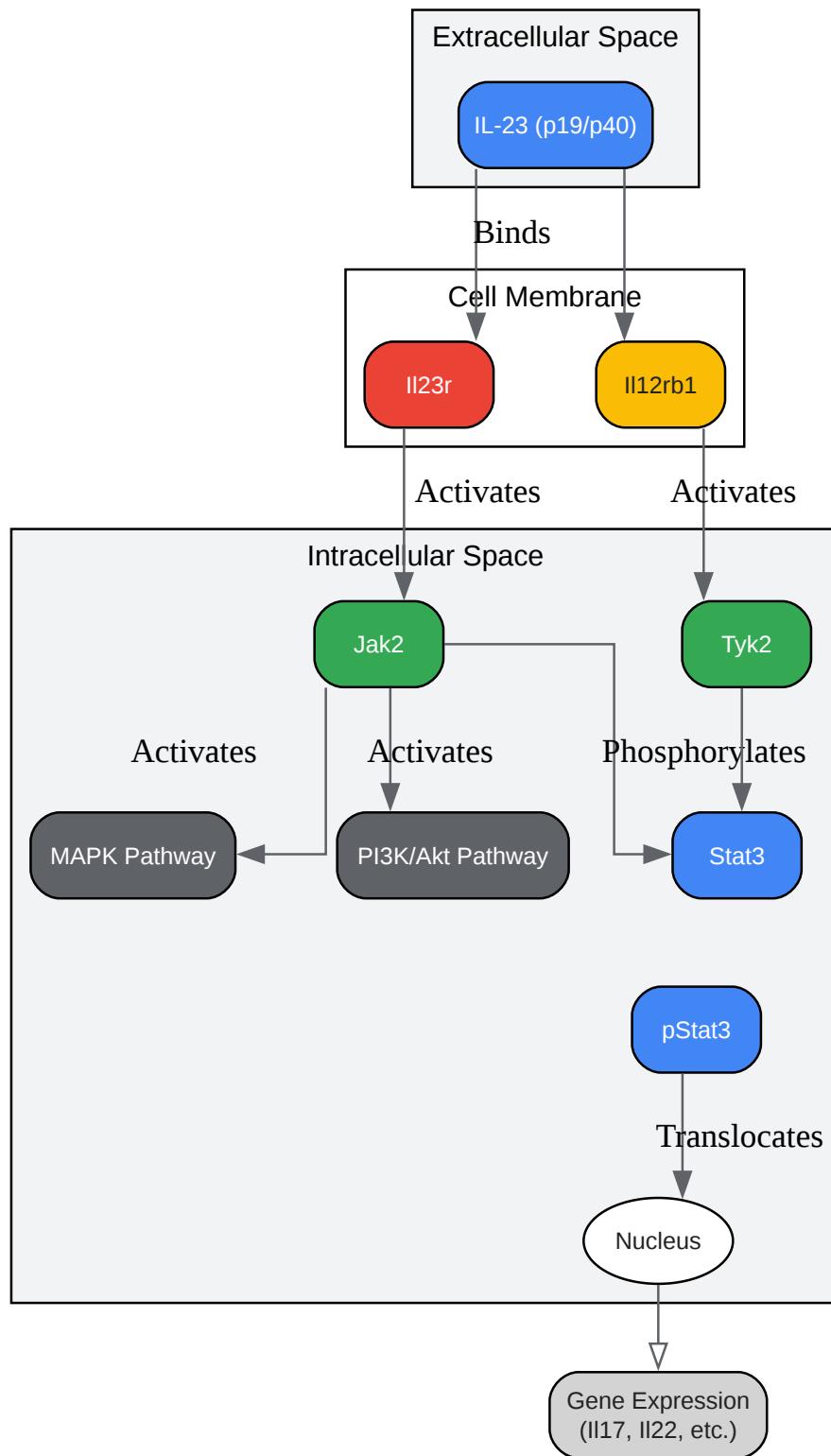
## Cellular Responses to IL-23 Stimulation


The activation of the IL-23 signaling pathway culminates in a variety of cellular responses, primarily the production of pro-inflammatory cytokines by immune cells. Th17 cells are the most extensively studied IL-23-responsive population, but other innate and adaptive immune cells also express the IL-23 receptor.

| Cellular Response            | Human                                                                                                                                                                                                                | Mouse                                                                                                                                                                             | Key Similarities & Differences                                                                                                                                   |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Responding Cells     | Th17 cells, $\gamma\delta$ T cells, innate lymphoid cells (ILCs), natural killer T (NKT) cells, macrophages, and dendritic cells. <a href="#">[2]</a> <a href="#">[7]</a>                                            | Th17 cells, $\gamma\delta$ T cells, ILCs, NKT cells, macrophages, and dendritic cells. <a href="#">[2]</a> <a href="#">[7]</a>                                                    | The repertoire of IL-23 responsive cells is largely similar. Both human and murine $\gamma\delta$ T cells constitutively express the IL-23R. <a href="#">[7]</a> |
| Effector Cytokine Production | IL-17A, IL-17F, IL-22, GM-CSF, and TNF- $\alpha$ . <a href="#">[1]</a> <a href="#">[2]</a>                                                                                                                           | IL-17A, IL-17F, IL-22, GM-CSF, and TNF- $\alpha$ . <a href="#">[1]</a>                                                                                                            | The profile of downstream effector cytokines is highly conserved.                                                                                                |
| Role in Autoimmunity         | Increased IL-23 levels are found in patients with Crohn's disease, ulcerative colitis, and psoriasis. <a href="#">[1]</a><br>Neutralizing antibodies against IL-23 have shown clinical efficacy. <a href="#">[1]</a> | IL-23 deficient mice ( $p19/-$ ) are resistant to experimental autoimmune encephalomyelitis (EAE) and other models of autoimmune disease. <a href="#">[2]</a> <a href="#">[4]</a> | The pro-inflammatory role of IL-23 in driving autoimmune pathology is a key conserved feature.                                                                   |

## Visualizing the Signaling Pathways

To illustrate the molecular interactions within the IL-23 signaling cascade, the following diagrams depict the pathways in both human and mouse cells.


## Human IL-23 Signaling Pathway



[Click to download full resolution via product page](#)

## Human IL-23 Signaling Pathway

## Mouse IL-23 Signaling Pathway

[Click to download full resolution via product page](#)

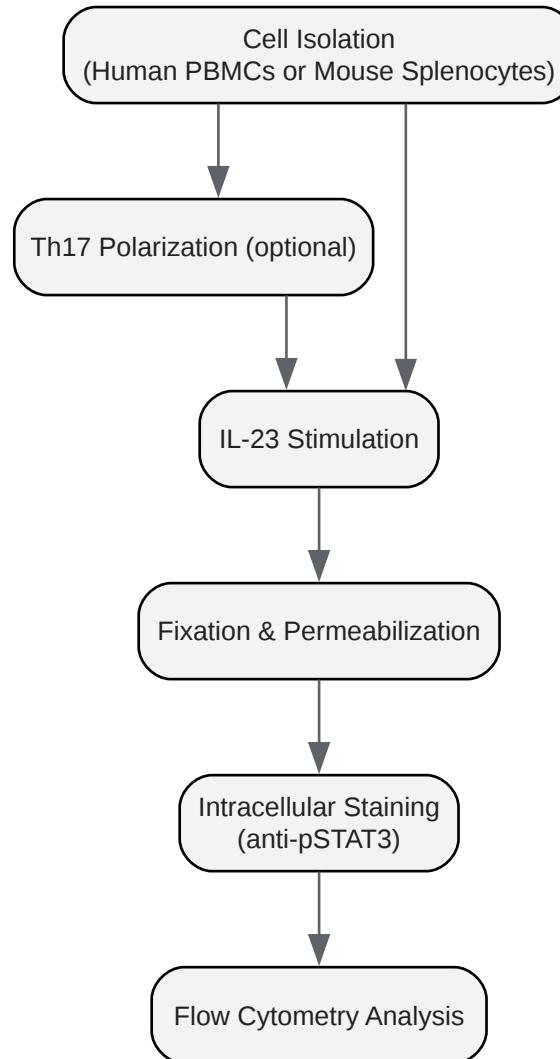
## Mouse IL-23 Signaling Pathway

# Experimental Protocols for Studying IL-23 Signaling

The following section outlines common experimental methodologies used to investigate and quantify IL-23 signaling events in both human and murine cells.

## In Vitro Cell Stimulation and Analysis of STAT3 Phosphorylation by Flow Cytometry

This protocol is designed to measure the immediate downstream signaling event following IL-23 receptor engagement.


**Objective:** To quantify the level of phosphorylated STAT3 (pSTAT3) in response to IL-23 stimulation in isolated immune cells.

**Methodology:**

- **Cell Isolation:**
  - Human: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).
  - Mouse: Isolate splenocytes or lymph node cells from mice. Enrich for CD4+ T cells using MACS.
- **Cell Culture and Stimulation:**
  - Culture the enriched T cells in complete RPMI-1640 medium.
  - For Th17 polarization (to upregulate IL-23R expression), culture naive CD4+ T cells with anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokines (e.g., TGF- $\beta$ , IL-6, IL-1 $\beta$ , and IL-23).<sup>[8]</sup>
  - Starve the cells in serum-free media for 2-4 hours prior to stimulation.
  - Stimulate the cells with recombinant human or mouse IL-23 (typically 10-50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

- Fixation and Permeabilization:
  - Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.
  - Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer) to allow intracellular antibody staining.
- Antibody Staining:
  - Stain the cells with a fluorescently conjugated antibody specific for phosphorylated STAT3 (pY705).
  - Co-stain with antibodies against cell surface markers (e.g., CD4) to identify the cell population of interest.
- Flow Cytometry Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data to determine the percentage of pSTAT3-positive cells and the mean fluorescence intensity (MFI) of the pSTAT3 signal within the target cell population.[\[9\]](#)

## Workflow for pSTAT3 Analysis by Flow Cytometry

[Click to download full resolution via product page](#)

## Workflow for pSTAT3 Analysis

## Quantification of Downstream Cytokine Production by ELISA

This protocol measures the functional consequence of IL-23 signaling activation.

**Objective:** To quantify the secretion of IL-17 and IL-22 from IL-23-stimulated cells.

**Methodology:**

- Cell Isolation and Culture:
  - Isolate and culture human or mouse immune cells as described in the previous protocol.
- Cell Stimulation:
  - Stimulate the cells with recombinant human or mouse IL-23 (10-50 ng/mL) for an extended period (typically 24-72 hours) to allow for cytokine production and secretion.
- Supernatant Collection:
  - Centrifuge the cell cultures and carefully collect the cell-free supernatant.
- ELISA (Enzyme-Linked Immunosorbent Assay):
  - Use commercially available ELISA kits specific for human or mouse IL-17A and IL-22.
  - Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
  - Add the collected cell supernatants and a standard curve of known cytokine concentrations to the plate.
  - Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  - Add a substrate that reacts with the enzyme to produce a colorimetric signal.
  - Measure the absorbance using a plate reader.
- Data Analysis:
  - Generate a standard curve by plotting the absorbance values against the known cytokine concentrations.
  - Use the standard curve to determine the concentration of the cytokine in the cell supernatants.

In conclusion, while the IL-23 signaling pathway demonstrates a high degree of conservation between humans and mice, researchers and drug development professionals must remain

cognizant of the subtle species-specific differences. A thorough understanding of these nuances, coupled with robust and standardized experimental protocols, is essential for the successful translation of preclinical findings into effective therapies for IL-23-driven diseases.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 3. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crossing the boundaries: IL-23 and its role in linking inflammation of the skin, gut and joints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human and Murine Interleukin 23 Receptors Are Novel Substrates for A Disintegrin and Metalloproteases ADAM10 and ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- To cite this document: BenchChem. [A Comparative Guide to Human and Mouse IL-23 Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422238#comparing-human-and-mouse-il-23-signaling]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)